molecular formula C20H15F3N2O2 B2357657 1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide CAS No. 478065-98-4

1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2357657
CAS No.: 478065-98-4
M. Wt: 372.347
InChI Key: HRYMMJBWGLQPHG-UHFFFAOYSA-N
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Description

1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a dihydropyridine ring, and a carboxamide group.

Preparation Methods

The synthesis of 1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine, sodium hydroxide). Major products formed from these reactions include the oxidized pyridine derivative, the reduced alcohol, and various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dihydropyridine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)16-7-9-17(10-8-16)24-19(27)15-6-11-18(26)25(13-15)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYMMJBWGLQPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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